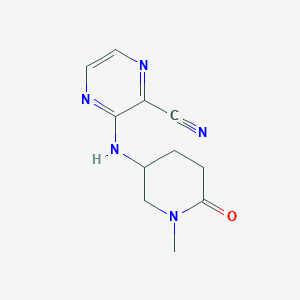

3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile

Description

3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile is a pyrazine-based carbonitrile derivative with a substituted piperidine moiety. The compound’s piperidine ring introduces conformational rigidity and hydrogen-bonding capacity, which may influence target binding and solubility compared to simpler pyrazine analogs.

Properties

Molecular Formula |

C11H13N5O |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

3-[(1-methyl-6-oxopiperidin-3-yl)amino]pyrazine-2-carbonitrile |

InChI |

InChI=1S/C11H13N5O/c1-16-7-8(2-3-10(16)17)15-11-9(6-12)13-4-5-14-11/h4-5,8H,2-3,7H2,1H3,(H,14,15) |

InChI Key |

XTGCLOXKWPHPBS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CCC1=O)NC2=NC=CN=C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. One common method involves the reaction of 2-cyanopyrazine with 1-methyl-3-aminopiperidin-6-one in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazine-2-Carbonitrile Derivatives

The following compounds share the pyrazine-2-carbonitrile core but differ in substituents, leading to distinct physicochemical and biological properties:

Key Observations:

Synthetic Accessibility :

- Chalcone derivatives (e.g., (E)-1-(5-isopropylpyrazin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one ) exhibit low yields (18–43%) due to challenges in isolating lipophilic products (log P ~2.8–3.5) .

- Prexacertib, a pyrazole-linked analog, achieves higher yields (88.7%) via optimized carbamate deprotection and formic acid treatment .

Prexacertib demonstrates potent CHK1 inhibition (IC₅₀ < 100 nM) with high selectivity, attributed to its pyrazole-aniline substituent enhancing target engagement .

Structural Influence on Pharmacokinetics: The 1-methyl-6-oxopiperidinyl group in the target compound may improve solubility compared to lipophilic halogenated analogs (e.g., 4-chlorophenyl chalcones) .

Research Findings and Implications

Antimicrobial vs. Kinase-Targeted Activity

- Halogenated Chalcones : Derivatives like (E)-1-(5-isopropylpyrazin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one exhibit broad-spectrum antimicrobial activity but lack selectivity due to cytotoxicity in mammalian cells (CC₅₀ < 50 µg/mL) .

Biological Activity

3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N5O, with a molecular weight of approximately 203.2404 g/mol. The compound features a pyrazine ring substituted with a carbonitrile group and an amino group linked to a piperidine derivative.

Mechanisms of Biological Activity

Research indicates that compounds containing pyrazine moieties exhibit various biological activities, including:

- Antimicrobial Activity : Pyrazine derivatives have shown promise as antimicrobial agents. For instance, studies on substituted pyrazine derivatives have reported significant inhibition of Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .

- Adenosine Receptor Modulation : Recent disclosures suggest that certain pyrazine compounds can target adenosine receptors (A1 and A2), which are implicated in various physiological processes and diseases . This mechanism may contribute to anti-inflammatory effects and modulation of neurotransmission.

- Cytotoxic Effects : Preliminary studies indicate that some pyrazine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazine derivatives, providing insights into their efficacy:

- Antimycobacterial Studies : A series of amides derived from substituted pyrazine-2-carboxylic acids were synthesized and tested for their antimycobacterial activity. The highest antituberculotic activity was observed with specific derivatives, achieving up to 72% inhibition against Mycobacterium tuberculosis .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain pyrazine derivatives possess significant cytotoxic properties, with IC50 values indicating effective concentrations for therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.